molecular formula C9H7N3OS B13923553 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide CAS No. 89401-53-6

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B13923553
CAS No.: 89401-53-6
M. Wt: 205.24 g/mol
InChI Key: FKIFQOXQDUSHEM-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone, which is then cyclized to the thiazole ring under acidic conditions . Another method involves the use of 4-pyridinecarboxylic acid and thiourea, which undergo cyclization in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxamide is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

89401-53-6

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H7N3OS/c10-8(13)7-5-12-9(14-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13)

InChI Key

FKIFQOXQDUSHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C(=O)N

Origin of Product

United States

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